molecular formula C16H15FN2O3 B2987317 N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide CAS No. 346445-87-2

N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide

Cat. No.: B2987317
CAS No.: 346445-87-2
M. Wt: 302.305
InChI Key: YMZQGSOFSJPKOM-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide is a substituted oxamide derivative characterized by two aromatic moieties: a 4-fluorobenzyl group and a 3-methoxyphenyl group. Oxamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors, receptor ligands, or intermediates in polymer synthesis. The fluorophenyl group enhances lipophilicity and metabolic stability, while the methoxyphenyl substituent contributes to electron-rich aromatic systems, influencing binding interactions and solubility.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-14-4-2-3-13(9-14)19-16(21)15(20)18-10-11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZQGSOFSJPKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide typically involves the reaction of 4-fluorobenzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide compound.

Industrial Production Methods

Industrial production of N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxamides with altered functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxamide into amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include various substituted oxamides, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Diversity

Substituent Position and Electronic Effects
  • Target Compound :

    • Substituents : 4-Fluorophenyl (electron-withdrawing) and 3-methoxyphenyl (electron-donating).
    • Impact : The fluorine atom increases electronegativity and stability, while the methoxy group enhances solubility via hydrogen bonding.
  • N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide (CAS 429622-79-7) :

    • Substituents : 3-Chloro-4-methylphenyl (electron-withdrawing Cl, electron-donating CH₃) and 2-methoxyphenyl.
    • Impact : The chloro and methyl groups create steric hindrance and alter electronic distribution compared to the target compound.
Core Structure Variations
  • N-(3-Methoxyphenyl)-N′-[(E)-(3-Methoxyphenyl)methylideneamino]oxamide : Structure: Contains a conjugated imine group (C=N) instead of a direct oxamide linkage.
  • 2-[6-Fluoro-3-(4-Fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide (CAS 866808-65-3) : Structure: Sulfonyl and quinolinone groups replace the oxamide core. Impact: The sulfonyl group increases acidity, while the quinolinone ring enables π-π stacking interactions.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight LogP<sup>*</sup> Key Substituents Notable Properties
N-[(4-Fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide C₁₆H₁₅FN₂O₃ 314.30 ~2.5 4-F, 3-OCH₃ High lipophilicity, moderate solubility
N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide C₁₇H₁₇ClN₂O₃ 344.78 ~3.0 3-Cl, 4-CH₃, 2-OCH₃ Increased steric bulk, reduced solubility
N-[(4-Fluorophenyl)methyl]-2-methylquinoline-3-carboxamide C₁₈H₁₅FN₂O 310.32 ~3.2 Quinoline core, 4-F Enhanced π-π interactions, CNS penetration

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Chemical Formula : C19_{19}H20_{20}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : Approximately 332.38 g/mol

The synthesis typically involves the reaction of 4-fluorobenzylamine with 3-methoxyphenyl isocyanate, leading to the formation of the oxamide structure. The reaction conditions, including temperature and solvent choice, can significantly affect yield and purity.

This compound exhibits several biological activities that may be attributed to its ability to interact with specific molecular targets. Preliminary studies suggest it may function as a kinase inhibitor, modulating cellular signaling pathways associated with disease progression.

Anticancer Properties

Research indicates that compounds structurally similar to this compound demonstrate significant antiproliferative activity against various cancer cell lines. A study by Prasad et al. (2019) highlighted the cytotoxic effects of related compounds against lung cancer cell line A549, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

Compound Name Key Features Biological Activity
N'-(3-fluorophenyl)-N-{[1-(4-methylphenyl)cyclopentyl]methyl}ethanediamideFluorine instead of chlorine; methyl substitutionPotential anti-cancer activity
N'-(2-chlorophenyl)-N-{[1-(3-methoxyphenyl)cyclopentyl]methyl}ethanediamideDifferent halogen and methoxy positionModulates kinase activity
N'-(4-bromophenyl)-N-{[1-(2-methoxyphenyl)cyclohexyl]methyl}ethanediamideBromine substitution; cyclohexane instead of cyclopentaneVascular targeting properties

Case Studies and Research Findings

  • Antiproliferative Activity : In a study focused on related oxamide derivatives, significant cytotoxicity was observed against various cancer cell lines, reinforcing the potential therapeutic role of this compound in oncology .
  • Enzyme Modulation : Investigations into the compound's interaction with enzymes involved in blood coagulation have shown promising results, indicating its potential use in treating thrombotic disorders.
  • Pharmacokinetics and Bioavailability : The presence of fluorine in the compound enhances its pharmacological properties, improving bioavailability and efficacy through electron-withdrawing effects that stabilize reactive intermediates during metabolic processes.

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